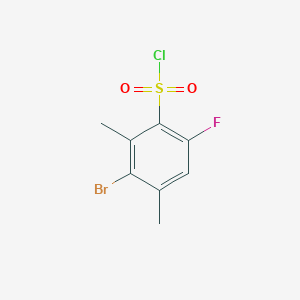

3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

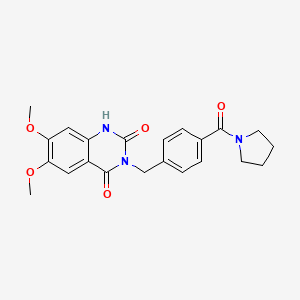

The compound "3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride" is a chemical entity that is not directly studied in the provided papers. However, the papers do discuss related compounds and reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar sulfonyl-containing compounds and their halogenated derivatives .

Synthesis Analysis

The synthesis of halogenated sulfonyl compounds can involve various strategies, including bromination and dehydrobromination reactions, as seen in the synthesis of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate . This compound was synthesized through a controlled bromination process, which is a common method for introducing bromine into organic molecules. Similar methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of halogenated sulfonyl compounds can be complex and is often determined using X-ray crystallography. For instance, the structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was confirmed through this technique . The presence of halogens and the sulfonyl group can influence the geometry and electronic distribution within the molecule, affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of halogenated sulfonyl compounds can vary depending on the nature of the halogen and the reaction conditions. SNAr (nucleophilic aromatic substitution) reactions are common for these types of compounds, as demonstrated by the study of various 6-halopurine nucleosides . The reactivity order for different halogens in these reactions was found to be influenced by the nucleophile and the reaction environment. Additionally, the presence of a sulfonyl group can enhance the electrophilic character of the adjacent carbon, facilitating nucleophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated sulfonyl compounds are influenced by their molecular structure. The presence of halogens can affect the compound's boiling point, solubility, and stability. For example, the thermal decomposition of 2-bromo-4,4'-dinitro-3'-(dimethylsulfinio)-2'-biphenolate was studied, revealing the formation of different decomposition products . The electronic effects of the sulfonyl and halogen groups can also impact the acidity and basicity of the compound, as seen in the titration of 6-halopurine nucleosides with TFA .

Mécanisme D'action

Target of Action

Mode of Action

Based on its structure, it may participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . The bromine atom in the compound can be replaced by other groups in a substitution reaction, leading to the formation of new compounds.

Biochemical Pathways

It’s worth noting that similar compounds are often used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .

Result of Action

Propriétés

IUPAC Name |

3-bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO2S/c1-4-3-6(11)8(14(10,12)13)5(2)7(4)9/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRECROJKJLBYAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)C)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3020705.png)

![6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-[(3-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B3020706.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3020708.png)

![3-{4-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B3020713.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3020717.png)

![2-O-Tert-butyl 1-O-ethyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate](/img/structure/B3020718.png)

![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-8-methoxy-N-(4-methylphenyl)chromene-3-carboxamide](/img/structure/B3020720.png)

![5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B3020724.png)